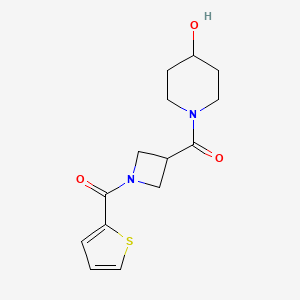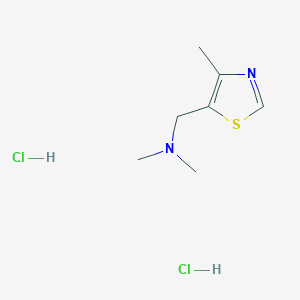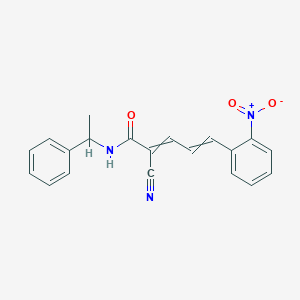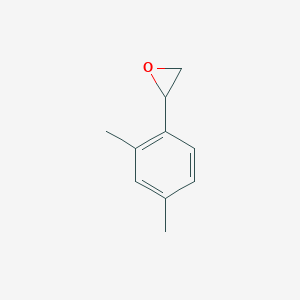![molecular formula C16H20N2OS B2860186 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide CAS No. 691860-71-6](/img/structure/B2860186.png)
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Aplicaciones Científicas De Investigación
Anticholinergic Activity
Research has demonstrated the synthesis and evaluation of the anticholinergic activity of stereoisomers related to the structure of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide. These studies found significant differences in potency among the stereoisomers, indicating the potential for targeted therapeutic applications, particularly for overactive detrusor syndrome (H. Oyasu et al., 1994).
Chemosensitivity Testing
Chemosensitivity assays, such as the MTT assay, have utilized compounds structurally similar to N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide for predicting patient responses to cancer drugs. These assays are crucial for selecting appropriate chemotherapeutic agents and have shown promise in improving survival rates for patients with conditions like gastric cancer (R. Nakamura et al., 2006).
Antileishmanial Agents
The compound's framework has been explored in the context of antileishmanial activity. Research using axenically cultured amastigote forms has highlighted the compound's potential as part of investigations into antileishmanial agents, reflecting its broad application in antimicrobial and antiparasitic studies (D. Sereno & J. Lemesre, 1997).
Corrosion Inhibition
Studies on the synthesis and application of thiazoles, a core component of the compound's structure, have demonstrated their effectiveness as corrosion inhibitors for metals like copper. This indicates a potential application in protecting materials from degradation, highlighting the compound's versatility beyond biomedical applications (R. Farahati et al., 2019).
Cytotoxicity and Anticancer Activities
Secondary metabolites from fungi and plants, structurally related to N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide, have shown significant cytotoxic effects against cancer cell lines and multi-drug resistant Gram-negative bacteria. Such findings underscore the compound's potential in developing new anticancer and antibacterial therapies (Jean-Bosco Jouda et al., 2016).
Propiedades
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-4-5-6-15(19)18-16-17-14(10-20-16)13-8-7-11(2)12(3)9-13/h7-10H,4-6H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDBJNLLBDSYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2860104.png)

![N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2860106.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride](/img/structure/B2860111.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2860113.png)
![Methyl 4-[(5-(3-pyridyl)-1,3,4-oxadiazol-2-ylthio)methyl]benzoate](/img/structure/B2860115.png)


![N-[3-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2860120.png)

